Nalpha-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)-N-propan-2-ylphenylalaninamide
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Overview
Description
Nalpha-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)-N-propan-2-ylphenylalaninamide is a complex organic compound that belongs to the class of peptides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)-N-propan-2-ylphenylalaninamide typically involves multi-step organic reactions. One common method is the Mannich reaction, which is a three-component reaction involving the amino alkylation of an acidic proton next to a carbonyl group by formaldehyde and a primary or secondary amine . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Nalpha-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)-N-propan-2-ylphenylalaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts to optimize the reaction efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carbonyl-containing derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new functionalized compounds with altered chemical properties.
Scientific Research Applications
Nalpha-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)-N-propan-2-ylphenylalaninamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Nalpha-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)-N-propan-2-ylphenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other peptides and amides with comparable structures, such as:
- Nalpha-(2-Naphthylsulfonylglycyl)-3-Amidino-D,L-Phenylalanine-Isopropylester
- Nalpha-Benzyloxycarbonyl-L-2,3-diaminopropionic acid
Uniqueness
Nalpha-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)-N-propan-2-ylphenylalaninamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H27N3O3 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-benzamido-N-[1-oxo-3-phenyl-1-(propan-2-ylamino)propan-2-yl]benzamide |
InChI |
InChI=1S/C26H27N3O3/c1-18(2)27-26(32)23(17-19-11-5-3-6-12-19)29-25(31)21-15-9-10-16-22(21)28-24(30)20-13-7-4-8-14-20/h3-16,18,23H,17H2,1-2H3,(H,27,32)(H,28,30)(H,29,31) |
InChI Key |
ARHSAMZKKXPMIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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